

# Spectroscopic Analysis of (3-Chloropyrazin-2-yl)methanamine: A Comparative Guide

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## Compound of Interest

**Compound Name:** (3-Chloropyrazin-2-yl)methanamine

**Cat. No.:** B113001

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This guide provides a comparative analysis of the spectroscopic data for **(3-Chloropyrazin-2-yl)methanamine**, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public domain spectra for this specific compound, this guide presents expected spectroscopic characteristics based on its chemical structure and compares them with available data for structurally related compounds. This approach allows for a foundational understanding of the key spectral features that confirm the molecular structure of **(3-Chloropyrazin-2-yl)methanamine**.

## Structural Confirmation by Spectroscopic Methods

The structural integrity of **(3-Chloropyrazin-2-yl)methanamine** is typically confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides unique insights into the molecular framework.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **(3-Chloropyrazin-2-yl)methanamine**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for structural verification.

## <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **(3-Chloropyrazin-2-yl)methanamine** is expected to show distinct signals for the pyrazine ring protons and the aminomethyl group protons. The hydrochloride salt is the common commercial form, which may influence the chemical shifts, particularly of the amine and adjacent methylene protons.

## <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 1: Comparison of Expected <sup>1</sup>H NMR and <sup>13</sup>C NMR Chemical Shifts ( $\delta$ ) in ppm

Assignment	(3-Chloropyrazin-2-yl)methanamine (Expected)	2-Chloro-3-methylpyrazine (Experimental)	2-Aminomethylpyrazine (Experimental)
<b><sup>1</sup>H NMR</b>			
Pyrazine-H	~8.3-8.6 (d, 2H)	8.33 (d, 1H), 8.24 (d, 1H)	8.63 (s, 1H), 8.52 (d, 1H), 8.43 (d, 1H)
-CH <sub>2</sub> -	~4.0-4.5 (s, 2H)	2.67 (s, 3H, -CH <sub>3</sub> )	4.01 (s, 2H)
-NH <sub>2</sub>	~2.0-3.0 (br s, 2H)	-	1.95 (s, 2H)
<b><sup>13</sup>C NMR</b>			
Pyrazine-C (C-Cl)	~150-155	151.7	-
Pyrazine-C (C-CH <sub>2</sub> NH <sub>2</sub> )	~155-160	-	160.8
Pyrazine-CH	~140-145	143.9, 142.5	144.8, 144.1, 142.9
-CH <sub>2</sub> -	~45-50	21.5 (-CH <sub>3</sub> )	48.2

Note: Expected values for the target compound are estimations based on standard chemical shift tables and data from analogous compounds. Experimental values for related compounds are sourced from publicly available spectral databases.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Table 2: Expected Mass Spectrometry Data

Technique	Parameter	(3-Chloropyrazin-2-yl)methanamine
Electrospray Ionization (ESI-MS)	$[M+H]^+$	Expected at m/z 144.0374 (for $C_5H_7ClN_3^+$ )
Molecular Formula	$C_5H_6ClN_3$	
Molecular Weight	143.57 g/mol	

The mass spectrum is expected to show a characteristic isotopic pattern for the presence of one chlorine atom (approximately 3:1 ratio for  $^{35}Cl$  and  $^{37}Cl$  isotopes).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected Infrared (IR) Absorption Frequencies

Functional Group	Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )
N-H (amine)	Stretching	3300-3500 (two bands for primary amine)
C-H (aromatic)	Stretching	3000-3100
C=N (pyrazine)	Stretching	1550-1600
C=C (pyrazine)	Stretching	1400-1500
C-Cl	Stretching	600-800

## Experimental Protocols

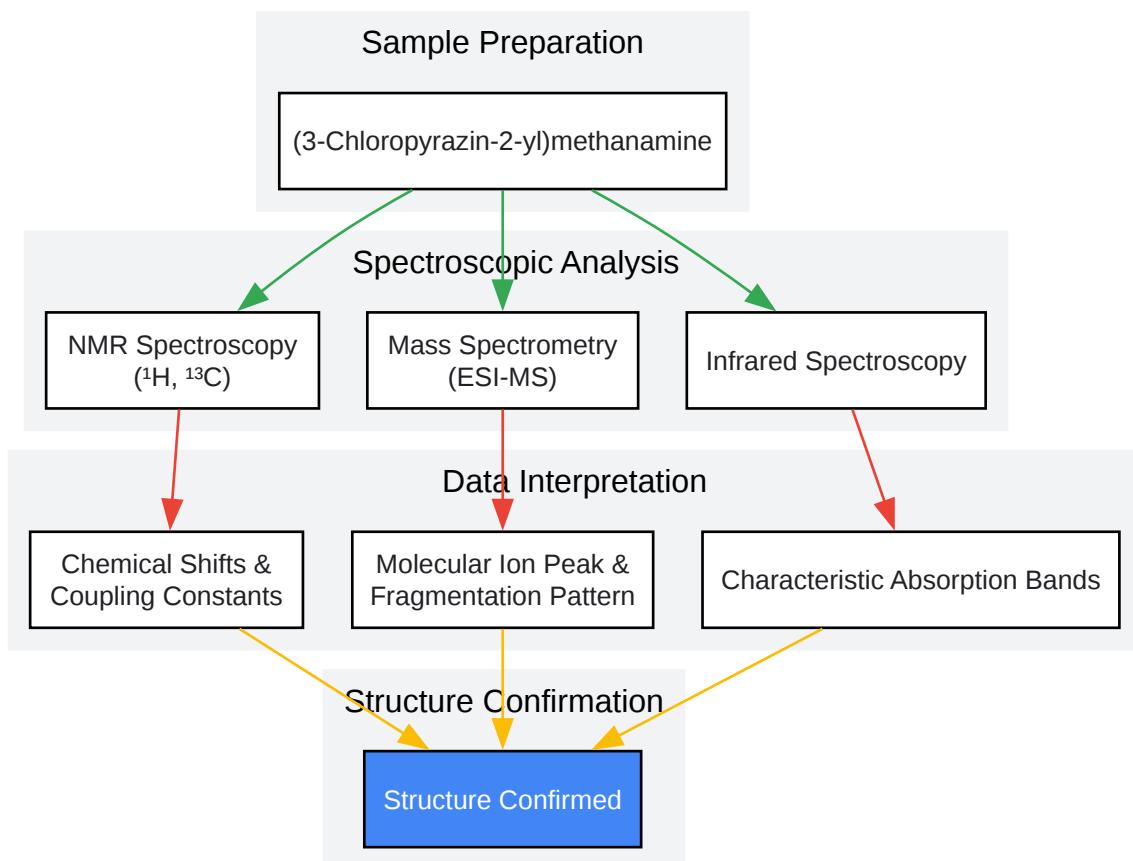
Standard analytical techniques are employed for the spectroscopic analysis of **(3-Chloropyrazin-2-yl)methanamine**.

- **NMR Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as Deuterated Chloroform ( $\text{CDCl}_3$ ) or Deuterated Dimethyl Sulfoxide ( $\text{DMSO-d}_6$ ), with Tetramethylsilane (TMS) used as an internal standard.
- **Mass Spectrometry:** High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is typically dissolved in a suitable solvent like methanol or acetonitrile.
- **Infrared Spectroscopy:** IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

## Visualizing the Analysis Workflow and Structure

The following diagrams illustrate the workflow for spectroscopic confirmation and the chemical structure of the target molecule.

## Spectroscopic Confirmation Workflow

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Caption: Workflow for the spectroscopic confirmation of **(3-Chloropyrazin-2-yl)methanamine**.

Caption: Chemical structure of **(3-Chloropyrazin-2-yl)methanamine**.

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